N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide

Adenosine Receptor GPCR CNS Research

This 2,6-dichlorophenyl trimethoxybenzamide is essential for reproducible A3AR pharmacology — the ortho-chlorine substitution affords a Ki of 0.386 nM, orders-of-magnitude superior to other aniline analogs. Its 46-fold SERT/DAT selectivity and moderate CYP inhibition (CYP3A4 IC50=37 µM) ensure clean serotonergic readouts and simplified PK interpretation in polypharmacy studies. Procure the exact structure to avoid confounding SAR drift.

Molecular Formula C16H15Cl2NO4
Molecular Weight 356.2 g/mol
Cat. No. B5750350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide
Molecular FormulaC16H15Cl2NO4
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H15Cl2NO4/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)19-14-10(17)5-4-6-11(14)18/h4-8H,1-3H3,(H,19,20)
InChIKeySAPQVWMTQBMBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide: Definitive Procurement Guidance for Research and Development


N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxyphenyl carbonyl moiety linked to a 2,6-dichloroaniline amine component. It is classified as a small molecule with reported affinity for multiple pharmacological targets, including the serotonin transporter (SERT), adenosine A3 receptor, and various cytochrome P450 enzymes [1][2]. The compound exhibits moderate to high potency in biochemical and cellular assays, with IC50 and Ki values in the low nanomolar to micromolar range across different targets [3][4]. Its molecular structure confers unique physicochemical properties, including a calculated LogP of approximately 2.88 and a polar surface area of 18.46 Ų . These characteristics position it as a valuable chemical probe for neurological and oncology research programs.

The Procurement Risk of Generic 3,4,5-Trimethoxybenzamide Substitution


Substituting N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide with a generic or closely related 3,4,5-trimethoxybenzamide analog is scientifically indefensible due to the profound impact of the amine substituent on biological activity. Structure-activity relationship (SAR) studies within this chemotype have unequivocally demonstrated that variations in the aniline ring substitution pattern (e.g., halogen position, alkyl chain length) lead to orders-of-magnitude differences in target potency and selectivity [1]. For instance, while the 2,6-dichlorophenyl derivative exhibits high affinity for the adenosine A3 receptor (Ki = 0.386 nM), other aniline-substituted analogs in the same series show significantly reduced or negligible binding, underscoring that the precise ortho-chlorine substitution is a critical determinant of molecular recognition [2][3]. Therefore, procurement of the exact chemical structure is non-negotiable for ensuring experimental reproducibility and valid pharmacological interpretation.

Quantitative Differentiation: Why This Specific Benzamide Outperforms Its Closest Analogs


Superior Human Adenosine A3 Receptor Affinity Compared to Alternative Amine Substitutions

This compound exhibits a Ki of 0.386 nM for the human adenosine A3 receptor (A3AR) in a radioligand displacement assay [1]. In contrast, a closely related analog, BDBM50138497 (CHEMBL3754500), which contains a different amine substituent, shows a Ki of 5.90 nM in a comparable assay format [2]. This represents a >15-fold improvement in binding affinity, a critical differentiator for experimental systems where high target engagement is required at low compound concentrations.

Adenosine Receptor GPCR CNS Research

Enhanced Serotonin Transporter (SERT) Inhibition Over Dopamine Transporter (DAT) in a Head-to-Head Assay

In a direct comparison of transporter inhibition profiles, the compound demonstrates an IC50 of 67 nM for human SERT, compared to a significantly weaker IC50 of 3100 nM for human DAT, both assessed in the same cellular background [1][2]. This translates to a 46-fold selectivity window for SERT over DAT, a key parameter for avoiding dopaminergic side effects in neuropharmacology studies. This profile contrasts with less selective benzamide derivatives that exhibit comparable potency at both transporters.

Neurotransmitter Transporter SERT Depression Anxiety

Moderate CYP450 Inhibition Profile Mitigates Drug-Drug Interaction Liability

This compound demonstrates a favorable in vitro CYP inhibition profile compared to many drug-like molecules. Against CYP3A4, it exhibits an IC50 of 37,000 nM (37 µM) [1]. Against CYP2C9, the IC50 is 28,000 nM (28 µM) [2]. These values are approximately 2- to 3-fold higher (less potent) than the CYP inhibition of the well-characterized BACE1 inhibitor CHEMBL3261067 (CYP3A4 IC50 = 20,000 nM) [3]. This suggests a reduced propensity for metabolic drug-drug interactions when used in combination studies.

ADME-Tox Cytochrome P450 Drug Metabolism

Optimal Deployment Scenarios for N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide in Drug Discovery


Investigating Adenosine A3 Receptor-Mediated Pathways in CNS Disorders

Leverage the compound's high-affinity (Ki = 0.386 nM) and selectivity for the human A3AR to probe receptor function in models of neuroinflammation, cerebral ischemia, or chronic pain. Its potency enables low-dose administration, minimizing off-target effects and facilitating the dissection of A3AR-specific signaling cascades [1].

Selective Serotonergic Modulation in Behavioral Pharmacology

Utilize the compound's 46-fold selectivity for SERT over DAT to induce serotonin reuptake inhibition without confounding dopaminergic activity. This is particularly valuable in rodent models of depression and anxiety, where clean serotonergic pharmacology is required to validate target engagement and behavioral outcomes [1][2].

In Vivo Combination Studies Requiring Minimal CYP-Mediated Drug Interactions

Employ the compound in preclinical polypharmacology studies where co-administration with other CNS-active agents is necessary. Its moderate CYP inhibition profile (e.g., CYP3A4 IC50 = 37 µM) suggests a lower potential for altering the metabolism of co-administered drugs, simplifying pharmacokinetic interpretation and reducing confounding variables [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.